

Measuring ENaC Inhibition with BI 1265162: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI 1265162

Cat. No.: B12386402

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Introduction

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial tissues, including in the lungs, kidneys, and colon.[1][2] Dysregulation of ENaC activity is implicated in several diseases, notably cystic fibrosis (CF), where its hyperactivation leads to airway surface liquid depletion and impaired mucociliary clearance.[3] [4] Inhibition of ENaC is a promising therapeutic strategy for CF and other conditions.[5] **BI 1265162** is a potent, inhaled ENaC inhibitor that has been evaluated in preclinical and clinical studies for the treatment of CF.[6][7][8] This document provides detailed application notes and protocols for measuring the inhibitory activity of **BI 1265162** on ENaC.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **BI 1265162**.

Table 1: In Vitro Efficacy of **BI 1265162**

Cell Line	Assay	Parameter	Value	Reference
M1 (mouse renal collecting duct)	Ussing Chamber	IC50	3 x 10 ⁻⁹ M	[7]
NCI-H441 (human bronchial epithelial)	Ussing Chamber	IC50	8 x 10 ⁻⁹ M	[7]
Human Airway Epithelium	Ussing Chamber	IC50	3 nM	[9]
M1 Cells	Water Resorption Assay	Inhibition at 3 µM	72%	[9]

Table 2: In Vivo Efficacy of **BI 1265162**

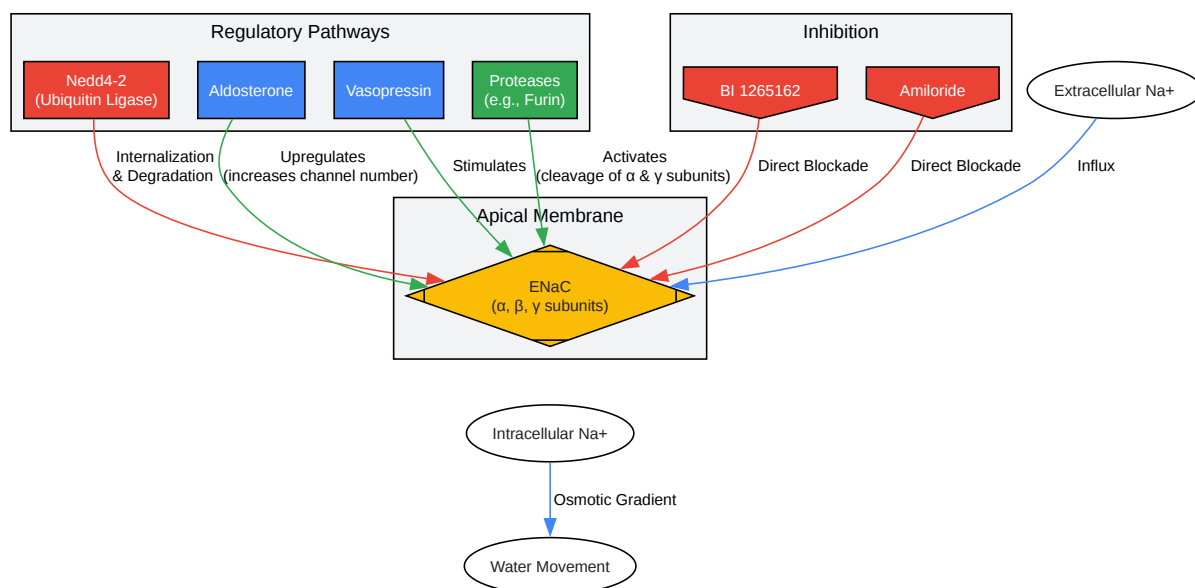
Animal Model	Assay	Dose (µg/kg)	Inhibition/Effect	Reference
Wistar Rat	Airway Fluid Absorption	0.03	5.9%	[7]
0.3	26.2%	[7]		
3	31.3%	[7]		
10	32.9%	[7]		
ED50	0.09 µg/kg	[7][9]		
Sheep	Mucociliary Clearance (MCC)	-	Increased MCC	[7]

Table 3: Phase I Clinical Trial Data for Inhaled **BI 1265162** in Healthy Volunteers

Trial Identifier	Dose	Key Findings	Reference
NCT03349723 (Single Rising Dose)	≤1200 µg	Well tolerated.	[6][10][11]
NCT03576144 (Multiple Rising Dose)	600 µg	Well tolerated over 6.5 days.	[6][10][11]
NCT03907280 (Absolute Bioavailability)	-	Inhaled bioavailability ~40%.	[6][8]

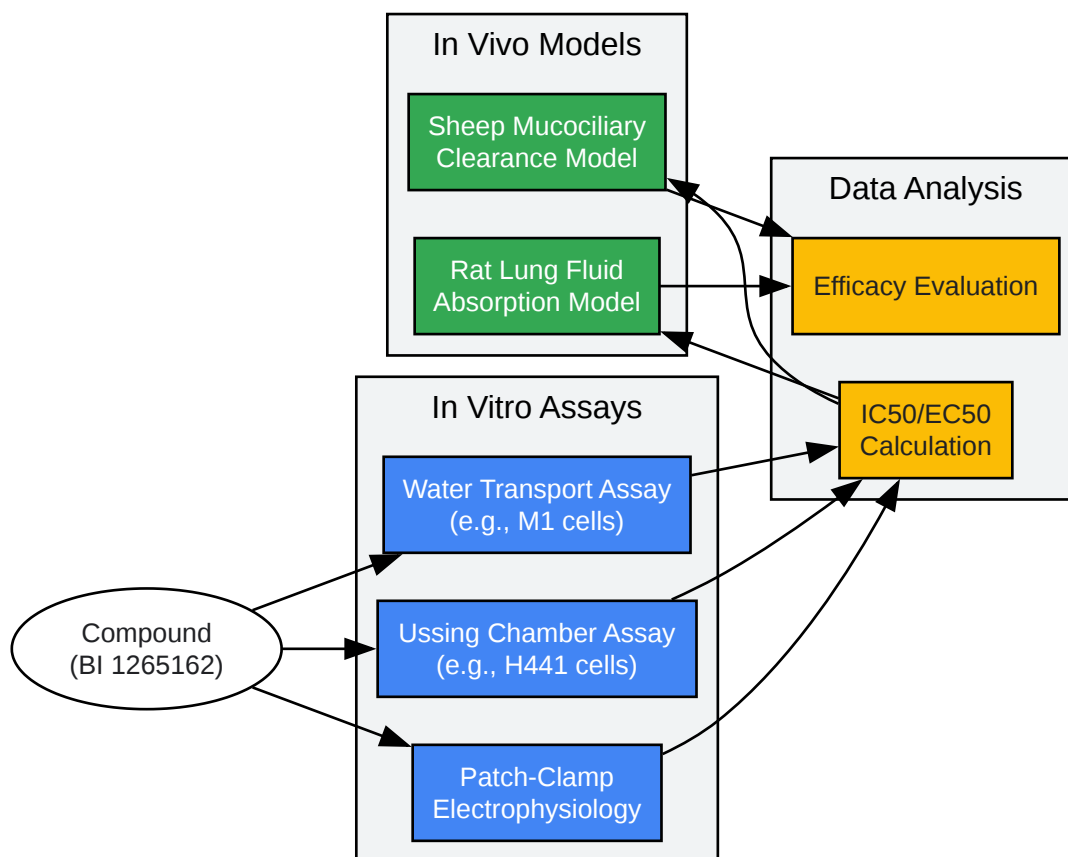
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ENaC signaling pathway and a general workflow for evaluating ENaC inhibitors.



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Caption: ENaC signaling pathway and points of regulation and inhibition.

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Caption: Experimental workflow for evaluating ENaC inhibitors like **BI 1265162**.

Experimental Protocols

In Vitro Measurement of ENaC Inhibition using Ussing Chamber Assay

This protocol is designed to measure the effect of **BI 1265162** on ion transport across a polarized epithelial cell monolayer.

Materials:

- Human bronchial epithelial cells (e.g., NCI-H441) or other suitable epithelial cell line
- Cell culture medium and supplements
- Transwell permeable supports (e.g., 0.4 μm pore size)
- Ussing chamber system
- Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose)
- **BI 1265162** stock solution
- Amiloride (positive control)
- Vehicle control (e.g., DMSO)
- Gas mixture (95% O₂, 5% CO₂)

Procedure:

- **Cell Culture:** Culture NCI-H441 cells on Transwell permeable supports until a confluent and polarized monolayer is formed. This typically takes 7-14 days. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
- **Ussing Chamber Setup:** Mount the Transwell supports containing the cell monolayers in the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed (37°C) and pre-gassed Ringer's solution.
- **Equilibration:** Allow the system to equilibrate for 20-30 minutes, maintaining the temperature at 37°C and continuously bubbling with the gas mixture.
- **Baseline Measurement:** Measure the baseline short-circuit current (I_{sc}), which represents the net ion transport across the epithelium.
- **Compound Addition:** Add increasing concentrations of **BI 1265162** to the apical chamber. Allow the current to stabilize after each addition (typically 5-10 minutes). Record the change in I_{sc}.

- **Positive Control:** After the highest concentration of **BI 1265162**, add a saturating concentration of amiloride (e.g., 10 μ M) to the apical chamber to block all ENaC-mediated current. The remaining current is considered the non-ENaC background.
- **Data Analysis:** Calculate the percentage inhibition of the amiloride-sensitive I_{sc} for each concentration of **BI 1265162**. Plot the concentration-response curve and determine the IC_{50} value.

In Vivo Measurement of Airway Fluid Absorption in a Rat Model

This protocol assesses the in vivo efficacy of **BI 1265162** in reducing airway fluid absorption.

Materials:

- Wistar rats (or other suitable strain)
- Anesthetic (e.g., isoflurane)
- **BI 1265162** formulation for intratracheal administration
- Vehicle control
- Saline solution containing a non-absorbable marker (e.g., Evans blue dye-labeled albumin)
- Surgical instruments for tracheotomy
- Ventilator

Procedure:

- **Animal Preparation:** Anesthetize the rat and perform a tracheotomy.
- **Compound Administration:** Instill a defined volume of the **BI 1265162** formulation or vehicle control directly into the lungs via the trachea.
- **Marker Instillation:** After a set pre-treatment time (e.g., 30 minutes), instill a known volume and concentration of the saline solution with the non-absorbable marker into the lungs.

- Incubation: Ventilate the animal for a defined period (e.g., 3 hours) to allow for fluid absorption.
- Lung Lavage: At the end of the incubation period, euthanize the animal and perform a bronchoalveolar lavage (BAL) to recover the remaining fluid and marker from the lungs.
- Sample Analysis: Measure the concentration of the marker in the recovered BAL fluid.
- Data Analysis: Calculate the volume of fluid absorbed from the lungs by comparing the initial and final concentrations of the non-absorbable marker. Determine the percentage inhibition of fluid absorption by **BI 1265162** compared to the vehicle control.

Conclusion

BI 1265162 has demonstrated potent inhibition of ENaC in both in vitro and in vivo models.[7] [9] The protocols outlined in this document provide a framework for researchers to further investigate the effects of **BI 1265162** and other ENaC inhibitors. These methods are essential for the preclinical evaluation and development of new therapies targeting ENaC-related diseases.

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- To cite this document: BenchChem. [Measuring ENaC Inhibition with BI 1265162: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#measuring-enac-inhibition-with-bi-1265162]

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